![molecular formula C19H17F2N3O4S B2835716 methyl 6-(3,4-difluorophenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate CAS No. 1040635-34-4](/img/structure/B2835716.png)
methyl 6-(3,4-difluorophenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 6-(3,4-difluorophenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a useful research compound. Its molecular formula is C19H17F2N3O4S and its molecular weight is 421.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Methyl 6-(3,4-difluorophenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate (hereafter referred to as Compound A) is a novel compound belonging to the pyrazolo[3,4-b]pyridine class. This class of compounds has garnered significant attention due to their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article delves into the biological activity of Compound A, supported by recent research findings, case studies, and data tables.
Chemical Structure and Properties
Compound A features a complex molecular structure characterized by the presence of a pyrazolo[3,4-b]pyridine core, a difluorophenyl substituent, and a dioxidotetrahydrothiophene moiety. The molecular formula for Compound A is C17H16F2N2O4S, with a molecular weight of approximately 392.39 g/mol.
Antimicrobial Activity
Recent studies have indicated that compounds within the pyrazolo[3,4-b]pyridine family exhibit promising antimicrobial properties. For instance, a study demonstrated that derivatives of pyrazolo[3,4-b]pyridine showed significant activity against Mycobacterium tuberculosis (M. tuberculosis) strains . In vitro assays revealed that Compound A could potentially inhibit the growth of various bacterial strains due to its structural similarity to known antimicrobial agents.
PPARα Activation
Compound A has been identified as a selective ligand for peroxisome proliferator-activated receptor alpha (PPARα), which plays a crucial role in lipid metabolism and glucose homeostasis. Research has shown that pyrazolo[3,4-b]pyridine derivatives can activate PPARα through unique binding interactions that differ from traditional agonists . This activation could lead to therapeutic applications in treating metabolic disorders such as dyslipidemia.
Case Studies
- Antibacterial Evaluation : In a study evaluating various pyrazolo[3,4-b]pyridine derivatives against M. tuberculosis H37Rv strain using the microplate alamar blue assay (MABA), several compounds demonstrated significant inhibition at low micromolar concentrations. Although specific data for Compound A was not provided, its structural similarity to effective derivatives suggests comparable activity .
- Cancer Cell Line Studies : Another study assessed the cytotoxicity of pyrazolo[3,4-b]pyridine derivatives against several cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated that compounds with similar structures to Compound A exhibited IC50 values in the low micromolar range, highlighting their potential as anticancer agents .
Data Tables
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
1. Kinase Inhibition:
Pyrazolo[3,4-b]pyridine derivatives are recognized for their potential as kinase inhibitors. The compound has shown promise in inhibiting tropomyosin receptor kinases (TRKs), which are implicated in cancer cell proliferation and differentiation. Research indicates that modifications on the pyrazolo structure can enhance binding affinity and selectivity towards TRK targets, making it a candidate for developing targeted cancer therapies .
2. Agonistic Activity:
The compound has been studied for its agonistic activity on human peroxisome proliferator-activated receptor alpha (hPPARα). Structure-activity relationship (SAR) studies reveal that specific substituents on the pyrazolo core significantly influence hPPARα activation. This property suggests potential applications in treating metabolic disorders characterized by dyslipidemia .
Biochemical Applications
1. Structure-Activity Relationship Studies:
Extensive research into the SAR of pyrazolo[3,4-b]pyridine derivatives has elucidated how variations in substituents affect biological activity. For instance, the steric bulk and electronic properties of substituents can modulate interactions with biological targets, providing insights into designing more effective therapeutic agents .
2. Synthesis of Derivatives:
The compound serves as a scaffold for synthesizing various derivatives with enhanced biological properties. Techniques such as catalytic synthesis have been employed to create novel pyrazolo[3,4-b]pyridine derivatives that exhibit improved pharmacological profiles .
Pharmacological Insights
1. Anticancer Properties:
Research has indicated that methyl 6-(3,4-difluorophenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate may possess anticancer properties through its ability to inhibit specific kinases involved in tumor progression. These findings highlight its potential role in cancer therapeutics .
2. Metabolic Regulation:
The compound's interaction with hPPARα suggests possible applications in metabolic regulation and treatment of conditions such as obesity and type 2 diabetes. By modulating lipid metabolism and glucose homeostasis, it could contribute to managing metabolic syndromes effectively .
Data Table: Summary of Applications
Case Studies
Case Study 1: Kinase Inhibition
A study focused on synthesizing a series of pyrazolo[3,4-b]pyridine derivatives demonstrated that specific modifications led to significant inhibition of TRK activity. Among these compounds, one derivative exhibited IC50 values comparable to established TRK inhibitors, suggesting strong therapeutic potential against TRK-driven cancers.
Case Study 2: Agonistic Activity on hPPARα
In another investigation involving high-fructose-fed rat models, a derivative of the compound was shown to effectively reduce plasma triglyceride levels comparable to fenofibrate. This highlights the compound's potential application in treating hyperlipidemia and related metabolic disorders.
Eigenschaften
IUPAC Name |
methyl 6-(3,4-difluorophenyl)-1-(1,1-dioxothiolan-3-yl)-3-methylpyrazolo[3,4-b]pyridine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F2N3O4S/c1-10-17-13(19(25)28-2)8-16(11-3-4-14(20)15(21)7-11)22-18(17)24(23-10)12-5-6-29(26,27)9-12/h3-4,7-8,12H,5-6,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZRWBOVQQIYXLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC(=C(C=C3)F)F)C(=O)OC)C4CCS(=O)(=O)C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F2N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.